molecular formula C24H21FN6OS2 B2414404 2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 847394-17-6

2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2414404
CAS No.: 847394-17-6
M. Wt: 492.59
InChI Key: BQPMPVYZVCLJQM-UHFFFAOYSA-N
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Description

2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H21FN6OS2 and its molecular weight is 492.59. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN6OS2/c1-15-5-10-19-20(12-15)34-23(26-19)27-22(32)14-33-24-29-28-21(13-18-4-3-11-30(18)2)31(24)17-8-6-16(25)7-9-17/h3-12H,13-14H2,1-2H3,(H,26,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPMPVYZVCLJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CC5=CC=CN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (CAS Number: 851396-73-1) is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its role as an inhibitor of macrophage migration inhibitory factor (MIF), among other activities.

Compound Structure and Properties

The molecular formula for the compound is C19H14FN5OSC_{19}H_{14}FN_5OS, with a molar mass of 379.41 g/mol. The structural features include:

  • A triazole ring that is known for various biological activities.
  • A fluorophenyl group which may enhance lipophilicity and biological activity.
  • A benzo[d]thiazole moiety that is often associated with antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the triazole core through cyclization reactions.
  • Introduction of the fluorophenyl and benzo[d]thiazole substituents via nucleophilic substitution or coupling reactions.
  • Final acetylation to yield the target compound.

Inhibition of Macrophage Migration Inhibitory Factor (MIF)

Recent studies have highlighted the potential of triazole derivatives as MIF inhibitors, which play crucial roles in inflammation and cancer progression. The compound was tested for its ability to inhibit MIF tautomerase activity:

Compound % Residual Activity at 50 mM IC50 (mM) Ki (mM)
ISO-164 ± 7.144 ± 4.9-
Jorgensen -2b7.2 ± 0.95.0 ± 0.6-
Target CompoundTBDTBDTBD

Preliminary results indicate that the compound exhibits significant inhibition of MIF activity, suggesting its potential as a therapeutic agent in diseases characterized by MIF overexpression such as autoimmune disorders and certain cancers .

Antimicrobial Activity

Triazole derivatives are well-documented for their antimicrobial properties. In vitro studies have shown that related compounds possess moderate to good activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Enterococcus faecalis

These findings suggest that the target compound may also exhibit similar antimicrobial effects due to its structural components .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives:

  • Anticancer Activity : Triazoles have been shown to induce apoptosis in cancer cell lines through various mechanisms including ERK pathway modulation .
  • Anti-inflammatory Effects : Compounds similar to the target have demonstrated the ability to reduce inflammatory cytokine production, further supporting their role in managing inflammatory diseases .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications on the triazole ring and substituents significantly influence biological activity, emphasizing the importance of careful design in drug development .

Scientific Research Applications

Antimicrobial Activity

The presence of triazole and thiazole groups in the compound suggests its potential as an antibacterial agent . Research indicates that these groups can interact with bacterial enzymes, potentially inhibiting their activity. Studies are required to determine the minimum inhibitory concentration (MIC) against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Properties of Related Compounds

Compound NameStructural FeaturesBiological Activity
Triazole DerivativeTriazole ring with fluorophenyl substitutionAnticancer activity
Benzothiazole AcetamideBenzothiazole linked to acetamideAntibacterial properties
Thioacetamido TriazolesThioether linkage with triazoleAntibacterial activity

Anticancer Activity

Compounds similar to this one have shown promising anticancer effects . For instance, derivatives of triazoles have been evaluated for their ability to induce apoptosis in cancer cells, particularly in human lung adenocarcinoma models . The unique combination of functional groups in this compound may confer distinct biological activities not observed in its analogs.

Enzyme Inhibition

The compound's structure indicates potential as an enzyme inhibitor . The triazole and thiazole moieties are known to participate in hydrogen bonding and other interactions with enzyme active sites. Further research is necessary to explore its inhibitory activity against specific enzymes relevant to various diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their antibacterial and anticancer properties, demonstrating significant activity against several strains of bacteria and cancer cell lines .
  • Molecular Modeling : Molecular modeling studies have suggested that modifications to the thiazole or triazole moieties can enhance biological activity, indicating a pathway for developing more effective derivatives .
  • Mechanism of Action : Investigations into the mechanism of action reveal that these compounds may disrupt cellular processes essential for bacterial survival or cancer cell proliferation, warranting further exploration .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

The compound can be synthesized via a multi-step protocol involving heterocyclic coupling and thioacetamide formation. Key steps include:

  • Heterogeneous catalysis : Use PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for thioether bond formation at 70–80°C .
  • Cyclization : Employ phosphorous oxychloride or reflux conditions for triazole ring closure, with reaction progress monitored via TLC .
  • Purification : Recrystallization in aqueous acetic acid ensures purity. Yield optimization may involve adjusting stoichiometry (e.g., 1.2:1 molar ratio of reactants) and reaction time (1–3 hours) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • IR spectroscopy : Identify thioamide (C=S stretch, 650–750 cm⁻¹), triazole (C=N stretch, 1500–1600 cm⁻¹), and fluorophenyl (C-F bend, 1100–1250 cm⁻¹) groups .
  • ¹H/¹³C NMR : Key signals include:
  • Methyl groups on pyrrole (δ 2.5–3.0 ppm) and benzothiazole (δ 2.3 ppm).
  • Aromatic protons from fluorophenyl (δ 7.2–7.8 ppm) and benzothiazole (δ 7.1–7.6 ppm) .
    • Mass spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns for structural validation .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

  • Storage : Keep in airtight containers away from moisture and heat to prevent decomposition .
  • Handling : Use fume hoods and PPE (gloves, lab coats) due to potential toxicity and irritancy. Avoid water contact during synthesis to prevent exothermic reactions .
  • Waste disposal : Neutralize acidic byproducts before disposal and adhere to hazardous waste guidelines .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in X-ray crystallographic analysis, particularly regarding potential twinning or disorder?

  • SHELXL refinement : Use the TWIN/BASF commands to model twinned data and PART/SUMP instructions for disordered regions .
  • High-resolution data : Collect data at <1.0 Å resolution to resolve overlapping electron density in the triazole-thioacetamide core .
  • Validation tools : Apply Rint and GooF metrics to assess refinement quality, with PLATON checks for missed symmetry .

Q. What strategies are effective for analyzing discrepancies between computational predictions (e.g., molecular docking) and experimental bioactivity data?

  • Force field adjustments : Use AMBER or CHARMM parameters to better model sulfur-containing moieties (e.g., thioether bonds) .
  • Solvent effects : Incorporate explicit solvent models (e.g., TIP3P) in docking simulations to account for hydration effects on binding .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to compare predicted vs. observed binding affinities for target proteins .

Q. How do solvent effects and catalyst selection influence regioselectivity in triazole-thioacetamide derivatives synthesis?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the triazole sulfur, while THF promotes electrophilic aromatic substitution .
  • Catalyst impact : Bleaching Earth Clay enhances thioether bond formation via Brønsted acid sites, whereas K2CO3 may improve deprotonation in SNAr reactions .
  • DoE optimization : Use response surface methodology (RSM) to model interactions between solvent, temperature, and catalyst loading .

Q. What experimental approaches are recommended for establishing structure-activity relationships (SAR) for antimicrobial activity in related 1,2,4-triazole derivatives?

  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
  • Substituent variation : Modify the pyrrole-methyl or benzothiazole groups to assess hydrophobicity effects on membrane penetration .
  • Mechanistic studies : Use fluorescence microscopy to evaluate bacterial membrane disruption and ROS generation .

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